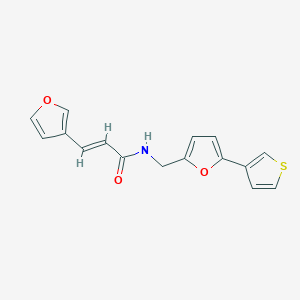![molecular formula C8H5BrFNO2 B2734966 6-Bromo-5-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1029421-36-0](/img/structure/B2734966.png)
6-Bromo-5-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Bromo-5-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C8H5BrFNO2 and its molecular weight is 246.035. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Derivatives of benzo[b][1,4]oxazin-3(4H)-one, including those with fluorine atoms, have been synthesized and shown to possess antimicrobial activity against various bacteria and fungi. Specifically, compounds with fluorine demonstrated enhanced antimicrobial properties (Fang et al., 2011).
Herbicidal Activity
- Synthesis and Herbicidal Activity : Compounds including the structure of 2H-benzo[b][1,4]oxazin with fluorine substitution have been identified as inhibitors of protoporphyrinogen oxidase, showing significant herbicidal activity. This includes compounds with efficacy and safety comparable to existing herbicides (Huang et al., 2005).
Antiviral and Cytotoxic Activities
- Synthesis and Evaluation for Antiviral Activity : Novel derivatives of 2H-benzo[b][1,4]oxazin were synthesized and evaluated for their antiviral activity against HIV, HSV, and vaccinia viruses. One derivative, in particular, showed distinct antiviral activity against Herpes simplex and vaccinia viruses (Selvam et al., 2010).
Synthesis Techniques
- Synthesis Using Amino Resin as a Scavenger Reagent : A method for synthesizing 2-(7-Fluoro-3-oxo-3,4-2H- benzo[b][1,4]oxazin-6-yl)-isoindoline-1,3-diones using amino resin as a scavenger reagent has been developed, which could have implications for improving the purity and yield of these compounds (Xiaoguang & Du-lin, 2005).
Properties
IUPAC Name |
6-bromo-5-fluoro-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO2/c9-4-1-2-5-8(7(4)10)11-6(12)3-13-5/h1-2H,3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHABKIDCVPCNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide](/img/structure/B2734888.png)
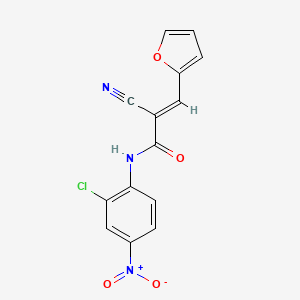
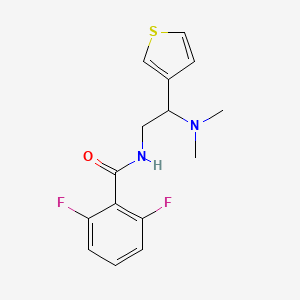
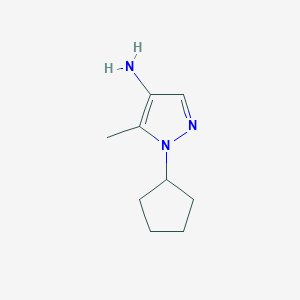

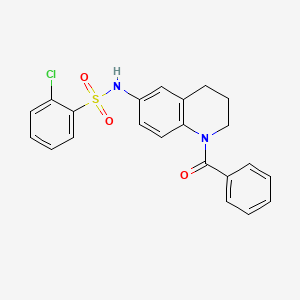

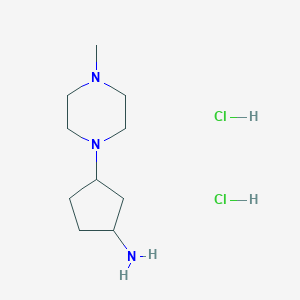
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide](/img/structure/B2734901.png)
![6-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2734902.png)
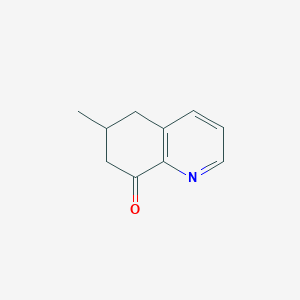
![ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2734905.png)
